

# electrochemical evaluation of Pd-Sn vs. pure Pd catalysts

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A Comparative Guide to the Electrochemical Performance of Pd-Sn vs. Pure Pd Catalysts

In the realm of electrocatalysis, palladium (Pd) has emerged as a promising and more abundant alternative to platinum (Pt) for a variety of oxidation reactions crucial for fuel cell technology and biomass valorization.[1] However, pure Pd catalysts often suffer from deactivation due to the strong adsorption of reaction intermediates or surface oxidation.[2] Alloying palladium with tin (Sn) has been extensively investigated as a strategy to enhance catalytic activity, stability, and selectivity. This guide provides an objective comparison of the electrochemical performance of bimetallic Pd-Sn catalysts versus their monometallic Pd counterparts, supported by experimental data from recent literature.

## **Performance in Ethanol Oxidation Reaction (EOR)**

The electro-oxidation of ethanol is a key reaction for direct ethanol fuel cells (DEFCs). The addition of Sn to Pd catalysts has been shown to significantly promote EOR activity in alkaline media.

Data Summary: Ethanol Oxidation



Catalyst	Support	Peak Current Density	Onset Potential	Key Findings	Reference
Pd-Sn/CNOs	Carbon Nano-onions	Significantly Higher vs. Pd/C	Lower vs. Pd/C	Improved performance attributed to homogenous dispersion and strong metal-support interaction.	[3]
Pd-Sn/C	Carbon	-	-	Optimal Sn content determined to be 14%. DFT calculations confirm lower reaction energies for dehydrogenat ion compared to pure Pd.	[1]
Pure Pd/C	Carbon	Lower vs. Pd- Sn/CNOs	Higher vs. Pd-Sn/CNOs	Prone to poisoning by carbonaceou s intermediates .[3] The main oxidation product is acetate, with CO2 selectivity being less than 2.5%.	[1]



The enhanced performance of Pd-Sn catalysts in EOR is often attributed to the "bifunctional mechanism," where Pd adsorbs ethanol and Sn provides oxygen-containing species (like OHads) at lower potentials, facilitating the oxidative removal of poisonous intermediates from the Pd surface.[3] Furthermore, electronic effects, where Sn modifies the d-band center of Pd, can weaken the adsorption of intermediates, further boosting catalytic activity.[1]

## **Performance in Formic Acid Oxidation (FAO)**

For direct formic acid fuel cells (DFAFCs), Pd-based catalysts are considered superior to Pt due to their ability to catalyze FAO through a more direct pathway, minimizing the formation of poisoning CO intermediates. Incorporating Sn further enhances this performance.

Data Summary: Formic Acid Oxidation



Catalyst	Mass Activity (A/gPd)	Specific Activity (mA/cm²)	Peak Potential (V vs. Ag/AgCI)	Key Findings	Reference
Pd60Sn20Ir2 0	164.05	0.93	0.2	The addition of Sn lowers the Pd d-band center, weakening intermediate adsorption.	[4]
SnO₂@Pd NCs	2.46 A/mgPd	-	0.15	5.8-fold higher activity than pure Pd NCs. SnO <sub>2</sub> promotes the oxidation of poisoning CO intermediates	[5]
PdSn/MWCN T	-	21.9	0.29	Exhibits remarkably improved electrocatalyti c performance compared to Pd/MWCNT.	[6]
3Pd1Sn/BN-G	-	46.18 mA/cm <sup>2</sup>		The optimal Pd:Sn ratio was found to be 3:1. B, N co-doping of graphene support	[7]



				further enhances activity.	
Pure Pd	52.93	0.62	-	Lower activity and more susceptible to poisoning compared to Pd-Sn alloys.	[4]
Pure Pd NCs	0.42 A/mgPd	-	0.35	Significantly lower activity compared to SnO <sub>2</sub> -decorated counterparts.	[5]

Studies consistently show that Pd-Sn catalysts exhibit higher activity and stability for FAO.[6][7] The presence of Sn, either as an alloy or as an oxide, facilitates the removal of CO-like poisoning species, freeing up active Pd sites for the direct oxidation of formic acid.[5] Computational studies suggest that alloying Pd with Sn weakens the adsorption of HCOOH and reduces activation barriers for its oxidation.[8]

# Performance in Glycerol Oxidation Reaction (GOR)

The electro-oxidation of glycerol, a byproduct of biodiesel production, offers a sustainable route to value-added chemicals.[9] In this reaction, Pd-Sn catalysts have demonstrated enhanced selectivity towards C3 products.

Data Summary: Glycerol Oxidation



Catalyst	Key Findings	Reference
Pd1Sn1	Highly active and selective catalyst for C3 carboxylate chemicals. The presence of Sn was found to suppress the C-C bond breaking, thus reducing the formation of CO <sub>2</sub> .	[10]
Pure Pd	Tends to deactivate quickly due to the adsorption of reaction intermediates and/or surface oxidation.[2] Can lead to deeper oxidation and C-C bond cleavage, resulting in lower selectivity for desired C3 products.	[10]

For GOR, the role of Sn appears to be crucial in tuning the product selectivity. By inhibiting the cleavage of the C-C bond, Pd-Sn catalysts can direct the reaction towards more valuable C3 chemicals like glycerate, whereas pure Pd often leads to a broader product distribution including C1 and C2 species.[10]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for catalyst synthesis and electrochemical evaluation based on the reviewed literature.

## **Catalyst Synthesis**

- 1. Solvothermal Method (for Pd-Sn Alloy Nanoparticles)[11]
- Precursors: Palladium(II) acetylacetonate (Pd(acac)<sub>2</sub>), Tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O).
- Solvent & Capping Agent: N,N-Dimethylformamide (DMF), Polyvinylpyrrolidone (PVP).



## • Procedure:

- Dissolve Pd(acac)<sub>2</sub>, SnCl<sub>2</sub>·2H<sub>2</sub>O, and PVP in DMF. The molar ratios are adjusted to obtain the desired Pd:Sn composition (e.g., 1:4, 2:3).
- Transfer the solution to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave at 200 °C for approximately 6 hours.
- After cooling to room temperature, the product is collected by centrifugation, washed with ethanol and acetone, and dried.
- 2. Microwave-Assisted Polyol Process (for Carbon-Supported PdSn)[6]
- Support: Vulcan XC-72 carbon or Multi-walled carbon nanotubes (MWCNTs).
- Precursors: H2PdCl4, SnCl2·2H2O.
- Solvent/Reducing Agent: Ethylene glycol.
- Procedure:
  - Disperse the carbon support in ethylene glycol using ultrasonication.
  - Add aqueous solutions of H₂PdCl₄ and SnCl₂·2H₂O to the suspension.
  - Heat the mixture in a microwave synthesis reactor to a set temperature (e.g., 160-180 °C) for a short duration (e.g., 60 seconds).
  - The resulting catalyst is filtered, washed thoroughly with deionized water, and dried in a vacuum oven.

## **Electrochemical Evaluation**

- 1. Electrode Preparation:
- A catalyst ink is prepared by ultrasonically dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a solution containing deionized water, isopropanol, and a Nafion® solution (e.g., 5 wt%).[7]

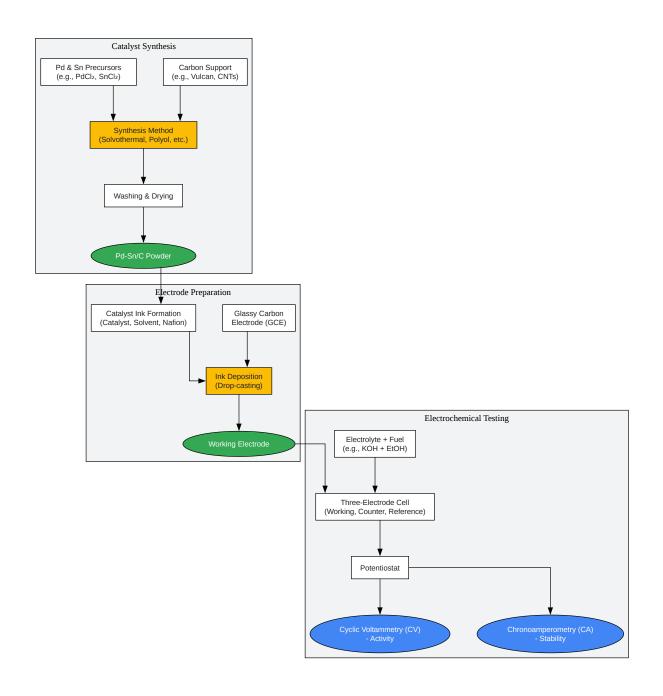


- A measured aliquot of the ink is drop-casted onto a polished glassy carbon electrode (GCE) and dried at room temperature.
- 2. Cyclic Voltammetry (CV):
- Setup: A standard three-electrode cell is used with the prepared GCE as the working electrode, a platinum wire/mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/Hg<sub>2</sub>SO<sub>4</sub>).[4][12]
- Procedure:
  - The electrolyte (e.g., 0.5 M H<sub>2</sub>SO<sub>4</sub> or 1.0 M KOH) is purged with inert gas (N<sub>2</sub> or Ar) to remove dissolved oxygen.
  - CV scans are performed in the electrolyte to clean the electrode surface and obtain a baseline.
  - The target molecule (e.g., 0.5 M HCOOH or 1.0 M C₂H₅OH) is added to the electrolyte.
  - CVs are recorded at a specific scan rate (e.g., 50 mV/s) within a defined potential window to measure the catalytic activity.[11]
- 3. Chronoamperometry (CA):
- Purpose: To evaluate the long-term stability of the catalyst and its tolerance to poisoning species.
- Procedure: A constant potential is applied to the working electrode in the electrolyte containing the reactant, and the current is recorded as a function of time. A slower current decay indicates better stability and poison tolerance.[3]

## **Visualizing the Process and Mechanism**

Diagrams created using Graphviz DOT language help illustrate complex workflows and relationships.





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Caption: Experimental workflow for synthesis and electrochemical evaluation of catalysts.



Caption: The bifunctional mechanism on Pd-Sn catalysts for CO intermediate removal.

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